molecular formula C13H11N3O4 B13999126 N-methyl-5-(3-nitrophenoxy)picolinamide CAS No. 827029-01-6

N-methyl-5-(3-nitrophenoxy)picolinamide

Cat. No.: B13999126
CAS No.: 827029-01-6
M. Wt: 273.24 g/mol
InChI Key: ZEJSLZSXHBWDHW-UHFFFAOYSA-N
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Description

N-methyl-5-(3-nitrophenoxy)picolinamide is a chemical compound that belongs to the class of picolinamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(3-nitrophenoxy)picolinamide typically involves the reaction of 5-(3-nitrophenoxy)picolinic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(3-nitrophenoxy)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-methyl-5-(3-nitrophenoxy)picolinamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream targets. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5-(3-nitrophenoxy)picolinamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitro group allows for versatile chemical modifications, making it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

CAS No.

827029-01-6

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

N-methyl-5-(3-nitrophenoxy)pyridine-2-carboxamide

InChI

InChI=1S/C13H11N3O4/c1-14-13(17)12-6-5-11(8-15-12)20-10-4-2-3-9(7-10)16(18)19/h2-8H,1H3,(H,14,17)

InChI Key

ZEJSLZSXHBWDHW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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